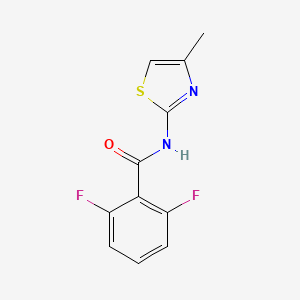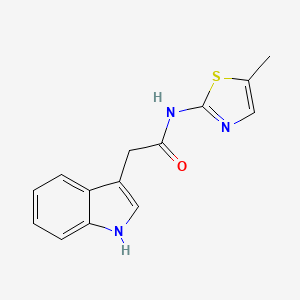![molecular formula C18H20ClNO5S2 B4579579 ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux can lead to compounds with related structures. The product's structure can be determined by X-ray analysis, indicating the importance of structural characterization in understanding these compounds' synthesis (Shipilovskikh, S. A., Shipilovskikh, D., & Rubtsov, A., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various spectroscopic techniques, including 1H NMR, IR, and X-ray diffraction. These methods provide insights into the compound's conformation, molecular geometry, and the presence of intramolecular hydrogen bonding, which are crucial for understanding its chemical behavior (Li, D., Tian, Z., & Wang, G., 2013).
Applications De Recherche Scientifique
Receptor Binding and Hypoglycemic Activity
Research on compounds structurally related to ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has focused on their potential for binding to specific receptor sites on pancreatic beta cells, influencing insulin release and hypoglycemic activity. This activity is attributed to the presence of a carboxyl group or a group that can be oxidized to a carboxyl group in vivo, allowing for binding at receptor sites similar to those of sulfonylurea drugs like tolbutamide (Brown & Foubister, 1984).
Antibacterial and Antifungal Activities
Synthesis efforts have led to the creation of analogs that exhibit significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents. These activities suggest a promising avenue for the development of new therapeutic compounds targeting resistant microbial strains (Narayana et al., 2006).
Antimicrobial and Anti-inflammatory Properties
The compound's structural analogs have been found to display notable antimicrobial activities against both bacterial and fungal pathogens, as well as anti-inflammatory properties. This dual functionality highlights the compound's potential in developing treatments that require antimicrobial efficacy combined with the ability to reduce inflammation (Faty et al., 2010).
Catalytic Applications in Organic Synthesis
Research has also explored the use of related compounds as catalysts in organic synthesis, demonstrating their efficiency in facilitating reactions to produce a wide range of products with excellent yields. Such applications underscore the versatility of these compounds beyond their biological activity, serving as valuable tools in chemical synthesis (Safaei‐Ghomi et al., 2017).
Biodegradation and Environmental Applications
Studies have identified microorganisms capable of degrading structurally similar compounds, highlighting a potential environmental application for the bioremediation of herbicide-contaminated sites. The detailed investigation of degradation pathways offers insight into how these compounds can be broken down in nature, reducing their persistence and toxicity in the environment (Li et al., 2016).
Anticancer Activities
Several derivatives have shown potential as anticancer agents, indicating that modifications to the core structure could lead to compounds with significant antiproliferative effects against various cancer cell lines. This research direction provides a foundation for the development of new therapeutic agents targeting specific types of cancer (Mohareb et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S2/c1-3-25-18(21)16-12-6-4-5-7-15(12)26-17(16)20-27(22,23)11-8-9-14(24-2)13(19)10-11/h8-10,20H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUTVPBCJQKLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)
![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)
![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)
![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)
![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)
![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)